JTK-853
JTK-853
JTK-853 has been used in trials studying the treatment of Hepatitis C Virus Infection, Response to Therapy of.
Brand Name:
Vulcanchem
CAS No.:
954389-09-4
VCID:
VC0531419
InChI:
InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1
SMILES:
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Molecular Formula:
C28H23F7N6O4S2
Molecular Weight:
704.6 g/mol
JTK-853
CAS No.: 954389-09-4
Inhibitors
VCID: VC0531419
Molecular Formula: C28H23F7N6O4S2
Molecular Weight: 704.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | JTK-853 has been used in trials studying the treatment of Hepatitis C Virus Infection, Response to Therapy of. |
---|---|
CAS No. | 954389-09-4 |
Product Name | JTK-853 |
Molecular Formula | C28H23F7N6O4S2 |
Molecular Weight | 704.6 g/mol |
IUPAC Name | (2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide |
Standard InChI | InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1 |
Standard InChIKey | JQLOVYLALGSISI-HXUWFJFHSA-N |
Isomeric SMILES | C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
SMILES | C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES | C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | JTK-853; JTK 853; JTK853; |
Reference | 1: Gentile I, Buonomo AR, Zappulo E, Borgia G. Discontinued drugs in 2012 - 2013: hepatitis C virus infection. Expert Opin Investig Drugs. 2015 Feb;24(2):239-51. doi: 10.1517/13543784.2015.982274. Epub 2014 Nov 11. PubMed PMID: 25384989. 2: Ando I, Ogura N, Toyonaga Y, Hirahara K, Shibata T, Noguchi T. JTK-853, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro. Intervirology. 2013;56(5):302-9. doi: 10.1159/000351141. Epub 2013 Jul 5. PubMed PMID: 24008863. 3: Ogura N, Toyonaga Y, Ando I, Hirahara K, Shibata T, Turcanu G, Pai S, Yee K, Gerhardt B, Rodriguez-Torres M, Noguchi T. Genotypic and phenotypic analyses of hepatitis C virus from patients treated with JTK-853 in a three-day monotherapy. Antimicrob Agents Chemother. 2013 Jan;57(1):436-44. doi: 10.1128/AAC.01432-12. Epub 2012 Nov 5. PubMed PMID: 23129048; PubMed Central PMCID: PMC3535980. 4: Ando I, Adachi T, Ogura N, Toyonaga Y, Sugimoto K, Abe H, Kamada M, Noguchi T. Preclinical characterization of JTK-853, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrob Agents Chemother. 2012 Aug;56(8):4250-6. doi: 10.1128/AAC.00312-12. Epub 2012 May 21. PubMed PMID: 22615294; PubMed Central PMCID: PMC3421577. |
PubChem Compound | 57519700 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume